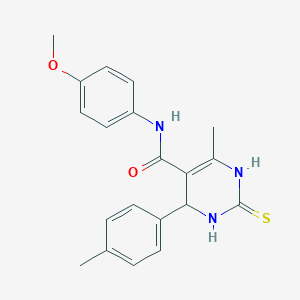![molecular formula C20H15NO2 B243108 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PBIQD, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It has also been found to modulate the activity of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. In addition, 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to interact with ion channels, such as the voltage-gated sodium and calcium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, and the modulation of neuronal excitability. Research has shown that 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce apoptosis and suppress cell proliferation in cancer cells by inhibiting the activity of topoisomerase II and protein kinase C. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to modulate neuronal excitability by interacting with ion channels, such as the voltage-gated sodium and calcium channels.
实验室实验的优点和局限性
One advantage of using 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potential toxicity, which requires careful handling and monitoring. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and molecular targets, as well as its pharmacokinetics and toxicity. In addition, research is needed to develop more efficient synthesis methods and improve its solubility and bioavailability. Overall, 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has significant potential for future research and drug development in the field of pharmacology.
合成方法
2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized using various methods, including the Pictet-Spengler reaction and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone to form a tetrahydroisoquinoline intermediate, which is then cyclized to form the final product. The Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst to form a ketone intermediate, which is then cyclized to form the final product.
科学研究应用
2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential pharmacological properties, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Research has shown that 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C20H15NO2 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
2-(1-phenylethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H15NO2/c1-13(14-7-3-2-4-8-14)21-19(22)16-11-5-9-15-10-6-12-17(18(15)16)20(21)23/h2-13H,1H3 |
InChI 键 |
PLRZHHZKCFGIJK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)



